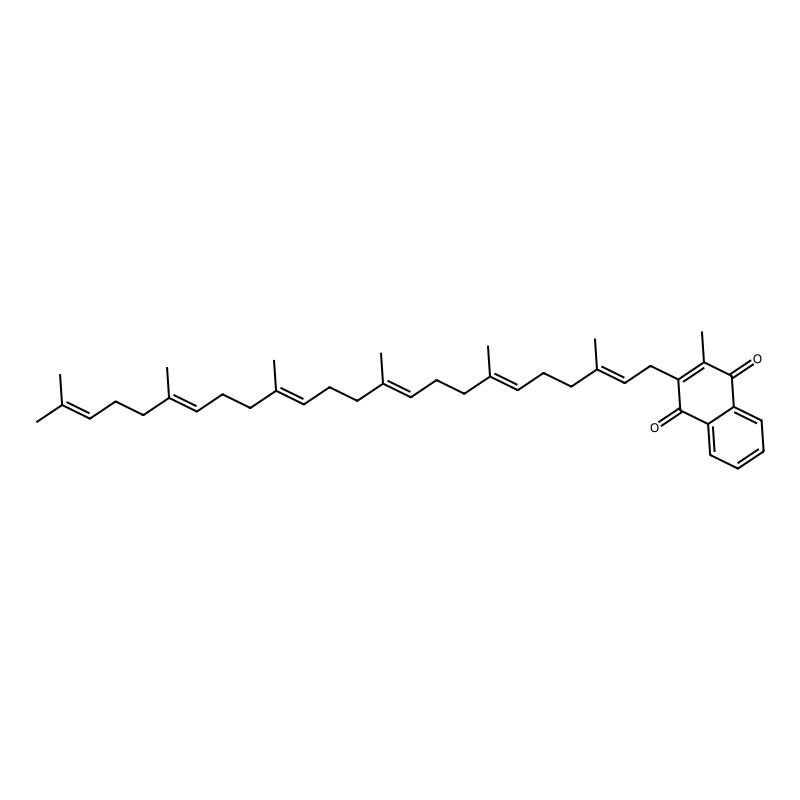Menaquinone 6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biological Role:
Similar to other menaquinones, MK-6 functions as a cofactor for vitamin K-dependent proteins (VKDPs) []. These proteins play crucial roles in various physiological processes, including bone mineralization, blood clotting, and arterial health []. However, the specific role of MK-6 in these processes is not yet fully understood and requires further investigation.
Sources and Absorption:
MK-6 is primarily found in fermented foods such as natto (a fermented soybean product) and cheese []. However, its bioavailability compared to other menaquinones, particularly MK-7, is not well established. Studies suggest that MK-6 might be less efficiently absorbed and converted into its active form in the body compared to MK-7 [].
Current Research:
While research on MK-6 is limited, some studies have explored its potential effects on bone health and cardiovascular health. These studies are primarily observational and do not provide conclusive evidence.
- Bone health: A few observational studies have found an association between higher dietary intake of MK-6 and improved bone mineral density. However, these studies cannot establish causality and require further investigation through controlled trials.
- Cardiovascular health: Limited evidence suggests a potential link between MK-6 intake and reduced risk of cardiovascular disease []. However, more robust research is needed to confirm these findings and understand the underlying mechanisms.
Menaquinone 6, also known as vitamin K2, is a fat-soluble vitamin that plays a crucial role in various biological processes, particularly in the regulation of calcium metabolism and blood coagulation. It is part of the menaquinone family, which includes several forms distinguished by the length of their isoprenoid side chains. Menaquinone 6 has a chemical formula of and features a side chain composed of six isoprene units. This compound is essential for the post-translational modification of certain proteins, enabling them to bind calcium ions effectively, which is vital for bone health and cardiovascular function .
- MK-6 is generally considered safe at recommended intake levels. However, high doses might interfere with blood clotting medications.
- Specific data on MK-6 toxicity is limited. More research is needed to determine its safety profile in detail.
Limitations and Future Research
- Much of the research on vitamin K2 focuses on MK-7. More studies are needed to elucidate the specific functions and efficacy of MK-6.
- Detailed investigations into the metabolism, absorption, and interactions of MK-6 within the body are crucial for understanding its potential therapeutic applications.
Menaquinone 6 exhibits significant biological activity, particularly in bone metabolism and cardiovascular health. It is involved in the synthesis of osteocalcin, a protein that binds calcium in bones and teeth. Adequate levels of menaquinone 6 are associated with improved bone density and reduced risk of fractures. Furthermore, it has been shown to have cardioprotective effects by preventing vascular calcification through its role in regulating calcium deposition in arterial walls . Studies also suggest that menaquinone 6 may have anti-inflammatory properties and could play a role in reducing the risk of certain chronic diseases.
Menaquinone 6 can be synthesized through various methods:
- Bacterial Fermentation: The most common method involves the fermentation of specific bacteria that naturally produce menaquinones from vitamin K1 (phylloquinone). This process typically utilizes strains such as Bacillus subtilis or Natronobacterium species.
- Chemical Synthesis: Menaquinone 6 can also be synthesized chemically through multi-step organic synthesis techniques that involve building the isoprenoid side chain systematically.
- Extraction from Natural Sources: It can be extracted from fermented foods such as natto (fermented soybeans), which are rich in menaquinones.
Menaquinone 6 has several applications across different fields:
- Nutritional Supplements: It is commonly included in dietary supplements aimed at improving bone health and cardiovascular function.
- Functional Foods: Menaquinone 6 is added to various food products to enhance their nutritional profile.
- Pharmaceuticals: Research into its therapeutic potential continues, with interest in its role in preventing osteoporosis and cardiovascular diseases.
Research indicates that certain medications can interact with menaquinone 6, affecting its absorption and efficacy. For instance, orlistat, a weight-loss medication, has been shown to decrease the absorption of menaquinone 6, potentially leading to reduced serum concentrations and diminished health benefits . Other studies suggest that anticoagulant medications like warfarin may interfere with vitamin K metabolism, underscoring the need for careful monitoring of menaquinone levels in patients on such treatments.
Menaquinone 6 belongs to a broader class of compounds known as menaquinones. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Menaquinone 4 | Shorter side chain (four isoprene units); found in fermented foods like cheese. | |
| Menaquinone 7 | Longer side chain (seven isoprene units); known for better bioavailability and longer half-life than other forms. | |
| Phylloquinone | Also known as vitamin K1; primarily found in green leafy vegetables; involved mainly in blood clotting rather than bone health. |
Menaquinone 6 stands out due to its specific role in bone health and cardiovascular protection compared to other forms of vitamin K, which may have different bioavailability profiles or biological functions.







